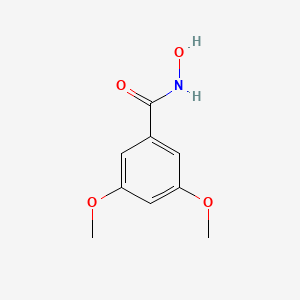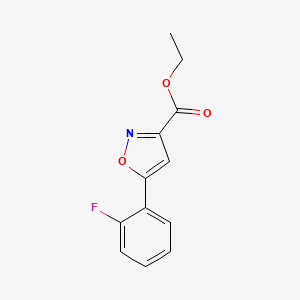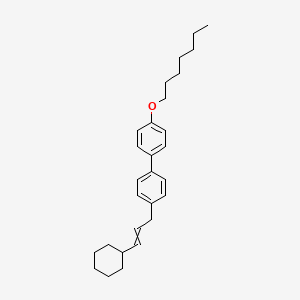![molecular formula C29H46Si B12515996 [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane CAS No. 695161-59-2](/img/structure/B12515996.png)
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane is a complex organosilicon compound known for its unique structural properties. This compound features a phenyl ring substituted with a decyl chain and an ethynyl group, which is further connected to a silicon atom bonded to three isopropyl groups. The presence of both ethynyl and silane groups makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane typically involves a multi-step process. One common method includes the following steps:
Formation of the Ethynylphenyl Intermediate:
Attachment of the Silane Group: The ethynylphenyl intermediate is then reacted with tri(propan-2-yl)silane under specific conditions, often involving a catalyst such as palladium, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common practices.
化学反应分析
Types of Reactions
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The phenyl ring can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The silane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically employed.
Substitution: Nucleophiles such as halides or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of cyclohexyl derivatives.
Substitution: Formation of various substituted silanes.
科学研究应用
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the development of bioactive compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
作用机制
The mechanism by which [(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane exerts its effects involves its ability to interact with various molecular targets. The ethynyl groups can participate in click chemistry reactions, forming stable triazole rings. The silane group can form strong bonds with inorganic surfaces, enhancing adhesion and stability. These interactions are crucial in its applications in material science and biochemistry.
相似化合物的比较
[(5-Decyl-2-ethynylphenyl)ethynyl]tri(propan-2-yl)silane can be compared with other similar compounds such as:
Ethynyltrimethylsilane: Similar in structure but with a trimethylsilane group instead of tri(propan-2-yl)silane. It is less bulky and has different reactivity.
Phenylacetylene: Lacks the silane group, making it less versatile in certain applications.
Decylphenylacetylene: Similar but without the silane group, affecting its adhesion properties.
The uniqueness of this compound lies in its combination of ethynyl and silane functionalities, providing a balance of reactivity and stability that is advantageous in various fields.
属性
CAS 编号 |
695161-59-2 |
|---|---|
分子式 |
C29H46Si |
分子量 |
422.8 g/mol |
IUPAC 名称 |
2-(5-decyl-2-ethynylphenyl)ethynyl-tri(propan-2-yl)silane |
InChI |
InChI=1S/C29H46Si/c1-9-11-12-13-14-15-16-17-18-27-19-20-28(10-2)29(23-27)21-22-30(24(3)4,25(5)6)26(7)8/h2,19-20,23-26H,9,11-18H2,1,3-8H3 |
InChI 键 |
WVPPQUKINVDDBY-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCC1=CC(=C(C=C1)C#C)C#C[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R)-2-[(Benzyloxy)carbamoyl]hexyl methanesulfonate](/img/structure/B12515913.png)
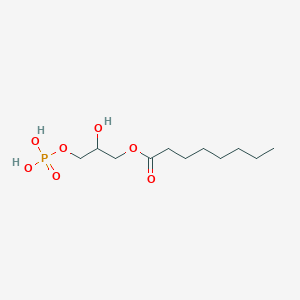

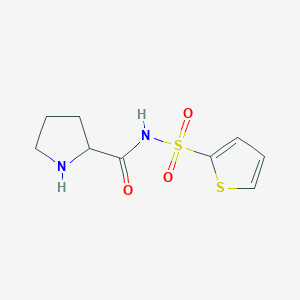
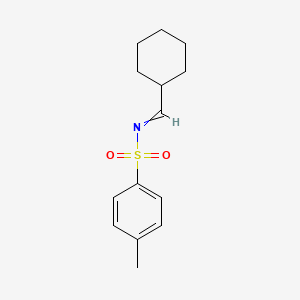

![1,3,5-Trinitro-2-{2-[4-(trifluoromethyl)phenyl]ethenyl}benzene](/img/structure/B12515946.png)
![1,4-Diazabicyclo[3.2.2]nonane, 4-(5-phenyl-1,3,4-thiadiazol-2-yl)-](/img/structure/B12515947.png)
![2,3,5,6,8,9,11,12-Octahydrobenzo[b][1,4,7,10,13]pentaoxacyclopentadecine-15,16-diamine](/img/structure/B12515948.png)
![8-chloro-N'-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}benzenesulfonyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carbohydrazide](/img/structure/B12515962.png)
![3-isopropyl-6-[(1-phenylethyl)amino]-1H-pyrimidine-2,4-dione](/img/structure/B12515972.png)
